molecular formula C7H13NO4 B8587791 Ethyl 2-((2-hydroxypropyl)amino)-2-oxoacetate

Ethyl 2-((2-hydroxypropyl)amino)-2-oxoacetate

Cat. No. B8587791
M. Wt: 175.18 g/mol
InChI Key: WVMITIFDHVQLPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-((2-hydroxypropyl)amino)-2-oxoacetate is a useful research compound. Its molecular formula is C7H13NO4 and its molecular weight is 175.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-((2-hydroxypropyl)amino)-2-oxoacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-((2-hydroxypropyl)amino)-2-oxoacetate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Ethyl 2-((2-hydroxypropyl)amino)-2-oxoacetate

Molecular Formula

C7H13NO4

Molecular Weight

175.18 g/mol

IUPAC Name

ethyl 2-(2-hydroxypropylamino)-2-oxoacetate

InChI

InChI=1S/C7H13NO4/c1-3-12-7(11)6(10)8-4-5(2)9/h5,9H,3-4H2,1-2H3,(H,8,10)

InChI Key

WVMITIFDHVQLPI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)NCC(C)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred solution of 1-amino-propan-2-ol (15.0 g, 199.7 mmol) in DCM (150.0 mL), is added triethylamine (43.30 mL, 299.56 mmol) at 0° C. Chloro-oxo-acetic acid ethyl ester (22.35 mL, 199.7 mmol) is added dropwise to the reaction mixture at 0° C. and the reaction mixture is stirred for 16 hours at room temperature. The mixture is diluted with water (100 mL) at 0° C., extracted with DCM (2×100 mL), washed with water (2×50 mL) and brine (50 mL), dried over Na2SO4, and evaporated to dryness. The crude product is purified by silica gel chromatography, eluting with hexane:ethyl acetate (3.0:7.0) to give the title compound as a pale yellow gel (10.7 g, 31.0%). ESI/MS m/z 176.2 (M+H)+.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
43.3 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
22.35 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
31%

Synthesis routes and methods II

Procedure details

To a mixture of 1-aminopropan-2-ol (2 g, 26.6 mmol) and TEA (4.03 g, 39.9 mmol) in DCM (50 mL) was added ethyl 2-chloro-2-oxoacetate (4.36 g, 31.95 mmol) dropwise at 0° C. The mixture was stirred at room temperature for 16 h. The mixture was diluted with DCM and extracted with brine. The organic layer was dried and concentrated to give a crude product which was purified by silica gel chromatography eluting with petroleum ether/ethyl acetate (2:1) to give ethyl 2-(2-hydroxypropylamino)-2-oxoacetate (2.19 g, 51% yield) as yellow syrup. LCMS retention time 0.348 min, LCMS MH+ 176.
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
4.03 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4.36 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.